molecular formula C7H6N4O2S B163505 (5-(3-Thienyl)tetrazol-1-yl)acetic acid CAS No. 134717-73-0

(5-(3-Thienyl)tetrazol-1-yl)acetic acid

Cat. No.: B163505
CAS No.: 134717-73-0
M. Wt: 210.22 g/mol
InChI Key: DDVAZOPRCKAYOV-UHFFFAOYSA-N
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Description

(5-(3-Thienyl)tetrazol-1-yl)acetic acid is a high-purity, heterocyclic compound supplied for research use only. This chemical, with the CAS registry number 134717-73-0 , has a defined molecular formula of C7H6N4O2S and a molecular weight of 210.21 g/mol . Its structure integrates both tetrazole and thiophene heterocycles, a feature that often lends such molecules to applications in medicinal chemistry and materials science. Researchers value this compound for its potential as a versatile synthetic building block or precursor in the development of novel pharmacologically active agents. It is typically available in quantities such as 10mg, 50mg, and 100mg, ensuring researchers can source the appropriate amount for their experimental needs . This product is intended for use in a controlled laboratory environment by qualified professionals. It is not for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-thiophen-3-yltetrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c12-6(13)3-11-7(8-9-10-11)5-1-2-14-4-5/h1-2,4H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVAZOPRCKAYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN=NN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158900
Record name (5-(3-Thienyl)tetrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134717-73-0
Record name (5-(3-Thienyl)tetrazol-1-yl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134717730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-(3-Thienyl)tetrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of Tetrazole Derivatives

General Reactivity Patterns of 5-Substituted Tetrazoles

5-Substituted tetrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with a substituent at the C5 position. Their reactivity is largely dictated by the aromatic nature of the tetrazole ring and the electronic properties of the substituent.

The tetrazole ring is known for its high nitrogen content and is considered an aromatic system with 6 π-electrons. wikipedia.org This aromaticity contributes to the relative thermal and chemical stability of many tetrazole derivatives. beilstein-journals.orgbohrium.com The ring itself possesses strong electron-withdrawing properties. mdpi.com Consequently, the acidity of the N-H proton in 5-substituted 1H-tetrazoles is a key feature of their reactivity. These compounds are significantly more acidic than other azoles, with pKa values often similar to those of carboxylic acids. mdpi.commdpi.com This acidity allows them to readily form tetrazolate anions in the presence of a base, which is a crucial step in many of their reactions, such as alkylation. mdpi.com

The nature of the substituent at the C5 position significantly modulates the ring's properties. mdpi.comresearchgate.net

Electron-withdrawing groups (EWGs) : When an EWG like a carboxyl group (-COOH) is attached to the C5 position, it enhances the acidity of the N-H proton and increases the aromaticity and stability of the tetrazole ring by withdrawing π-electrons. researchgate.net Strongly inductively electron-withdrawing groups can also stabilize a ring-opening equilibrium between the tetrazole and its tautomeric azidoimine form. wikipedia.org

Electron-donating groups (EDGs) : Conversely, electron-donating groups such as an amino group (-NH2) tend to decrease the ring's aromaticity and stability. researchgate.net

Due to their acidic nature and steric profile, 5-substituted-1H-tetrazoles are widely recognized as non-classical bioisosteres of carboxylic acids in medicinal chemistry. nih.govacs.orgbeilstein-journals.orgbohrium.com This substitution can improve a drug candidate's metabolic stability and lipophilicity while maintaining the necessary interactions with biological targets. beilstein-journals.orgbohrium.com

Thermally, 5-substituted-1H-tetrazoles can be stable at high temperatures. For instance, some syntheses are conducted at temperatures up to 260°C with minimal decomposition. beilstein-journals.org However, under certain conditions, they can undergo decomposition or degradative reactions, such as acylation with acyl halides, which can lead to the formation of 1,3,4-oxadiazoles. beilstein-journals.org

Table 1: Influence of Substituents on Tetrazole Ring Aromaticity

Substituent Group Electronic Effect Impact on Aromaticity Reference
-COOH Electron-Withdrawing Significantly Increases researchgate.net
-NH2 Electron-Donating Weakens researchgate.net

Mechanistic Investigations of Tetrazole-Involving Reactions

Beyond its role as a simple acid catalyst, the tetrazole moiety can actively participate in reaction mechanisms through nucleophilic catalysis. A prominent example is its role in the phosphoramidite coupling reaction during oligonucleotide synthesis. oup.com

In this process, a phosphoramidite is activated for coupling with a nucleoside. While it was initially thought that tetrazole's role was solely to protonate the phosphoramidite (acid catalysis), further studies have provided evidence for its direct involvement as a nucleophilic catalyst. oup.com The proposed mechanism involves the following steps:

Protonation : The acidic tetrazole protonates the nitrogen atom of the phosphoramidite.

Nucleophilic Attack : The tetrazolide anion, a potent nucleophile, attacks the phosphorus center, displacing the diisopropylamine group and forming a highly reactive phosphotetrazolide intermediate.

Coupling : The hydroxyl group of the nucleoside then attacks this activated intermediate, displacing the tetrazole and forming the desired phosphite triester linkage.

This dual role of acid and nucleophilic catalysis explains the high efficiency of tetrazole in these coupling reactions. The formation of the tetrazolide anion is a critical step, and factors that inhibit its formation, such as the presence of dialkylammonium salts, can slow down the reaction. oup.com

The tetrazole ring can undergo several intramolecular transformations and rearrangements, often influenced by substituents, temperature, or light.

One of the most significant phenomena is the azido-tetrazole isomerism , a form of ring-chain tautomerism. bohrium.com This equilibrium exists between the cyclic tetrazole form and the open-chain azidoimine form.

N3-C(R)=N-R' ⇌ 1,5-disubstituted tetrazole

The position of this equilibrium is highly dependent on several factors:

Substituents : Strongly electron-withdrawing groups attached to the tetrazole ring can stabilize the open-chain azidoimine form. wikipedia.org

Solvent : The polarity of the solvent can influence the equilibrium.

Temperature : Higher temperatures often favor the azidoimine form, which can then undergo further reactions or decomposition.

Photolysis of tetrazoles can also induce ring cleavage, leading to a variety of products depending on the substituents and reaction conditions. mdpi.com These photochemical transformations can be complex but offer synthetic routes to other nitrogen-containing heterocycles. mdpi.com

Furthermore, tetrazole derivatives can be designed to undergo specific intramolecular cascade reactions. For example, 1-substituted-5-aminotetrazoles can undergo diazotization followed by an intramolecular radical C-H heteroarylation, forming tricyclic tetrazole structures without the need for heat, light, or a metal catalyst. nih.gov Such rearrangements are valuable in synthesizing complex heterocyclic systems from simpler precursors.

Reactivity Considerations for the Acetic Acid Moiety in (5-(3-Thienyl)tetrazol-1-yl)acetic acid

The acetic acid group attached at the N1 position of the tetrazole ring in this compound exhibits the characteristic reactivity of a carboxylic acid. The tetrazole ring is generally stable under the conditions used for typical carboxylic acid transformations.

Key reactions involving the acetic acid moiety include:

Deprotonation : As an acid, it readily donates its proton to a base to form a carboxylate salt.

Esterification : It can be converted to its corresponding esters through reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via activation with reagents like thionyl chloride followed by alcohol addition.

Amide Formation : The carboxylic acid can be coupled with amines to form amides, typically using coupling agents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to activate the carboxyl group.

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, (2-(5-(3-thienyl)-1H-tetrazol-1-yl)ethanol), using strong reducing agents like lithium aluminum hydride (LiAlH4).

It is important to note that the parent compound, 1H-tetrazole-1-acetic acid, is classified as an explosive (UN0407). nih.gov This is a critical safety consideration, as compounds in this class can be sensitive to detonation, particularly when sensitized by metal salts or strong acids. nih.gov The presence of the acetic acid group and the high nitrogen content of the tetrazole ring contribute to this energetic character.

Influence of the Thienyl Substituent on Tetrazole Ring Reactivity and Stability

The 3-thienyl group at the C5 position of the tetrazole ring significantly influences the electronic properties, reactivity, and stability of the molecule. Thiophene (B33073) is an aromatic, electron-rich heterocycle that generally acts as an electron-donating group.

This electron-donating nature has several consequences for the tetrazole ring:

Aromaticity and Stability : As established by theoretical studies, electron-donating groups tend to weaken the aromaticity of the tetrazole ring. researchgate.net This is in contrast to electron-withdrawing groups, which enhance aromaticity. researchgate.net This slight decrease in aromatic character may translate to lower thermal stability compared to tetrazoles bearing electron-withdrawing substituents.

Acidity : The electron-donating effect of the thienyl group increases the electron density within the tetrazole ring. This destabilizes the conjugate base (the tetrazolate anion) formed upon deprotonation of the N-H proton (in the corresponding 1H-tautomer). Consequently, the 5-(3-thienyl)-1H-tetrazole is expected to be a weaker acid (i.e., have a higher pKa) compared to 5-substituted tetrazoles with electron-withdrawing groups.

Nucleophilicity : By donating electron density, the thienyl group increases the nucleophilicity of the nitrogen atoms in the tetrazole ring, potentially affecting its reactivity towards electrophiles.

Table 2: Predicted Influence of 3-Thienyl Substituent on Tetrazole Properties

Property Influence of 3-Thienyl Group Rationale
Ring Aromaticity Decreased The electron-donating nature of the thienyl group weakens the ring's aromatic character. researchgate.net
Acidity (of 1H-tautomer) Decreased (Higher pKa) The electron-donating effect destabilizes the resulting tetrazolate anion.
Thermal Stability Potentially Decreased A consequence of reduced aromaticity.

| Ring Nucleophilicity | Increased | The thienyl group increases the electron density on the ring nitrogens. |

Theoretical and Computational Chemistry Studies of Tetrazole Systems

Quantum Chemical Investigations of Tetrazole Derivatives

Quantum chemical methods are at the forefront of computational studies on tetrazoles, offering detailed information about their geometric and electronic structures. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio/post-Hartree-Fock methods.

Density Functional Theory (DFT) has emerged as a widely used quantum mechanical method in drug design and materials science due to its balance of computational cost and accuracy. longdom.org It is employed to study the electronic structures, heats of formation, densities, and other properties of various molecules, including tetrazole derivatives. acs.org DFT calculations have been instrumental in understanding the corrosion inhibition properties of tetrazole derivatives on metal surfaces, such as copper. acs.orgnih.gov These studies investigate how different substituents on the tetrazole ring affect their adsorption energies and inhibitory effects. acs.org For instance, research has shown that the substitution at the 5-position of the tetrazole ring can fundamentally alter its physicochemical properties. acs.org

DFT methods, such as those using the B3LYP functional, have been applied to optimize the molecular structures of tetrazole derivatives and explore their quantum chemical characteristics through molecular orbital analysis. researchgate.net Furthermore, periodic DFT methods have been used to study the adsorption of tetrazole tautomers on surfaces like anatase TiO2, providing insights into their potential applications in dye-sensitized solar cells. nih.gov

High-level ab initio and post-Hartree-Fock methods provide highly accurate electronic structure calculations and are used to determine the precise relative energies of N-heterocycles, including tetrazole tautomers. sonar.chnih.gov These methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) and Møller-Plesset perturbation theory (MP2), are often used to benchmark the results obtained from more computationally efficient methods like DFT. sonar.chnih.gov

Focal-point analysis, a technique that systematically approaches the complete basis set (CBS) limit, has been used to achieve high accuracy in determining the energy differences between tautomers. sonar.chnih.gov These calculations have been crucial in resolving discrepancies in the mechanisms and key intermediates of tetrazole thermolysis. nih.gov For example, it was confirmed that the MP2 method predicts an acyclic structure for 5H-tetrazole. sonar.chnih.gov Ab initio studies have also been vital in understanding the tautomeric stability and vibrational spectra of related heterocyclic systems. jsucompchem.org

Tautomerism in Tetrazole Systems

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond, is a key feature of tetrazole chemistry. researchgate.netresearchgate.net

5-substituted tetrazoles can exist in different tautomeric forms, most notably the 1H and 2H forms. researchgate.netnih.gov Theoretical calculations have shown that a third tautomer, the 5H form, has a significantly higher energy and is generally considered unstable. researchgate.net In the gas phase, the 2H-tautomer is generally more stable than the 1H tautomer. nih.gov High-level ab initio calculations have determined the relative CCSD(T)/CBS energy of 1H-tetrazole to be 2.07 kcal mol⁻¹ higher than the 2H form. sonar.chnih.gov Experimental studies using matrix isolation infrared spectroscopy have also confirmed that the 2H-tetrazole tautomer is the more stable form in the gas phase, with an experimental energy difference of approximately 6.95 ± 1.50 kJ mol⁻¹ (1.66 ± 0.36 kcal mol⁻¹). uc.pt

For (tetrazol-5-yl)-acetic acid (TAA), computational studies at the MP2/6-311++G(d,p) level have identified multiple conformers for both the 1H- and 2H-tautomers. nih.gov The most stable conformers were found to be 1ccc for the 1H-tautomer and 2pcc for the 2H-tautomer. nih.gov

Relative Energetic Stability of Tetrazole Tautomers
TautomerRelative Energy (kcal/mol)MethodPhaseReference
1H-Tetrazole2.07CCSD(T)/CBSGas sonar.chnih.gov
2H-Tetrazole0.00CCSD(T)/CBSGas sonar.chnih.gov
1H-Tetrazole~1.66Experimental (IR)Gas (in Ar matrix) uc.pt
2H-Tetrazole0.00Experimental (IR)Gas (in Ar matrix) uc.pt

While the 2H-tautomer is more stable in the gas phase, the tautomeric equilibrium can be significantly influenced by the solvent. nih.govrsc.org In solution, the 1H tautomer is often the predominant form. nih.gov This shift is due to the specific interactions between the solvent and the different tautomers. rsc.org Dielectric media tend to favor more polar species, and the relative polarity of the 1H and 2H tautomers can dictate the equilibrium position in a given solvent. rsc.org For instance, studies on azomethine-functionalized derivatives have shown that the solvent's polarity and its ability to form hydrogen bonds can dramatically influence the tautomerization process. nih.gov The inclusion of solvent effects in theoretical calculations, often through self-consistent reaction field techniques, is crucial for accurately predicting tautomeric equilibria in solution. rsc.org

The interconversion between tetrazole tautomers involves the transfer of a proton. Direct, unimolecular proton transfer in the gas phase is generally hindered by high activation barriers due to the strained four-membered ring transition state. ias.ac.in However, the presence of other molecules, such as water or another tetrazole molecule, can facilitate the proton transfer. researchgate.net

Computational studies have shown that concerted double hydrogen atom transfer reactions in hydrogen-bonded dimers of tetrazoles have significantly lower barriers (around 18-28 kcal/mol) compared to the monomolecular process (around 50-70 kcal/mol). nih.gov This suggests that in many environments, tautomerization proceeds through a bimolecular mechanism. In aqueous solution, the activation barrier can be further reduced due to the stabilization of charged transition states by the solvent. ias.ac.in The mechanism can even shift towards a dissociative process, similar to acid-base equilibria, where the proton is transferred via the solvent molecules. ias.ac.in In some biological systems, tautomerization of amino acid residues like asparagine has been proposed as a mechanism for proton translocation. nih.gov

Conformational Analysis of N-Alkylated Tetrazoles, including (5-(3-Thienyl)tetrazol-1-yl)acetic acid

The biological activity and physicochemical properties of N-alkylated tetrazoles are intrinsically linked to their three-dimensional structure. Conformational analysis, therefore, is a critical aspect of understanding their behavior at a molecular level. The presence of substituents on both the tetrazole ring and the N-alkyl chain introduces conformational flexibility, leading to various possible spatial arrangements.

A key feature of N-substituted tetrazoles is the potential for tautomerism, with the 1H- and 2H-isomers being the most common. wikipedia.org In the gas phase, the 2H-tautomer is generally more stable, while in the solid phase, the 1H-tautomer often predominates. wikipedia.org The specific substituent and the surrounding environment can influence this equilibrium. Alkylation at the nitrogen atom fixes the tautomeric form, leading to either 1- or 2-substituted tetrazoles. mdpi.com

For N-alkylated tetrazoles bearing an acetic acid moiety, such as this compound, the orientation of the acetic acid group relative to the tetrazole ring is of particular interest. In a combined experimental and theoretical study on a similar compound, (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, it was found that the tetrazole and phenyl rings are coplanar, while the acetate (B1210297) group is oriented perpendicularly to this plane. nih.gov This perpendicular arrangement is a result of the electronic and steric interactions between the substituents. It is reasonable to expect a similar conformational preference for this compound, where the thienyl ring and the tetrazole ring would likely adopt a near-coplanar arrangement to maximize conjugation, with the acetic acid side chain adopting a non-planar conformation.

The rotational barrier around the C-C bond connecting the acetic acid group to the tetrazole ring and the C-C bond linking the thienyl group to the tetrazole ring will determine the conformational landscape of the molecule. Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface and identifying the most stable conformers. These calculations can also provide insights into the impact of intermolecular interactions, such as hydrogen bonding, on the preferred conformation in the solid state. nih.gov

Electronic Structure and Aromaticity Studies of Tetrazole Rings and their Substituents

The tetrazole ring is an aromatic system containing six π-electrons, which contributes to its relative stability. wikipedia.org The electronic structure and aromaticity of the tetrazole ring, however, are significantly influenced by the nature of its substituents. cdnsciencepub.comresearchgate.net Theoretical studies have shown that both the type of substituent and its position on the ring can modulate the degree of aromaticity. cdnsciencepub.comresearchgate.net

Computational methods provide various tools to quantify aromaticity, including the Nucleus-Independent Chemical Shift (NICS) and the analysis of bond orders. cdnsciencepub.comacs.org NBO (Natural Bond Orbital) analysis is another powerful technique used to investigate electron delocalization and resonance interactions within the tetrazole system. nih.govacs.org For instance, in (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, NBO analysis revealed strong resonance interactions involving the lone pair orbitals of the nitrogen atoms and the π-antibonding orbitals of the tetrazole ring. nih.gov

The electronic properties of tetrazoles are also responsible for their use as bioisosteres for carboxylic acids in medicinal chemistry. wikipedia.orgnih.govnih.gov The tetrazole ring possesses a similar pKa to a carboxylic acid and is deprotonated at physiological pH, allowing it to mimic the interactions of a carboxylate group with biological targets. wikipedia.org

Table 1: Effect of Substituents on the Aromaticity of the Tetrazole Ring

SubstituentElectronic EffectImpact on AromaticityReference
-COOHElectron-withdrawingIncreases cdnsciencepub.comresearchgate.net
-NH2Electron-donatingDecreases cdnsciencepub.comresearchgate.net
-CH3Electron-donatingDecreases (relative to -COOH) cdnsciencepub.comresearchgate.net

Prediction of Thermodynamic Parameters for Tetrazole-Based Systems (e.g., heats of formation)

The thermodynamic properties of tetrazole derivatives, particularly their heats of formation, are of significant interest, especially in the context of their application as high-energy materials. researchgate.net Computational chemistry provides a reliable means to predict these parameters, offering a safer and more efficient alternative to experimental measurements, which can be hazardous. researchgate.netnih.gov

Density Functional Theory (DFT) is a widely used method for calculating the heats of formation of tetrazole-based systems. researchgate.netnih.gov By employing appropriate isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, the gas-phase heats of formation can be accurately determined. nih.gov To predict the solid-state heats of formation, which are more relevant for practical applications, the heat of sublimation must also be taken into account. nih.gov

The heat of formation is a critical parameter for evaluating the energetic performance of a compound. A high positive heat of formation indicates a large amount of energy stored within the molecule, which is a desirable characteristic for energetic materials. researchgate.net The stability of tetrazole derivatives is another key consideration, and this is inherently linked to their thermodynamic properties. cdnsciencepub.com

Spectroscopic Characterization Methodologies for 5 3 Thienyl Tetrazol 1 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For (5-(3-Thienyl)tetrazol-1-yl)acetic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the thiophene (B33073) ring, the methylene (B1212753) group of the acetic acid side chain, and the acidic proton of the carboxyl group.

The protons on the 3-substituted thiophene ring typically appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The methylene protons (-CH₂-) adjacent to the tetrazole nitrogen are characteristically deshielded and would likely appear as a singlet at approximately δ 5.5 ppm. The carboxylic acid proton (-COOH) is expected to be a broad singlet at a downfield chemical shift, often above δ 10 ppm, though its visibility and position can be influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Thiophene-H 7.0 - 8.5 Multiplet (m)
Methylene (-CH₂-) ~ 5.5 Singlet (s)

Carbon-13 NMR (¹³C NMR) spectroscopy elucidates the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (δ 165-175 ppm). The carbon atom of the tetrazole ring attached to the thiophene substituent is also expected in the downfield region (δ ~155 ppm). rsc.org Carbons of the thiophene ring typically resonate between δ 120-140 ppm. The methylene carbon (-CH₂-) would likely be found in the range of δ 50-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O) 165 - 175
Tetrazole (C5) ~ 155
Thiophene (C) 120 - 140

To unambiguously assign the proton and carbon signals and confirm connectivity, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, COSY would be crucial for establishing the connectivity between the protons on the thiophene ring, showing cross-peaks between adjacent, coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. sdsu.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene group to its ¹³C signal, and similarly for each protonated carbon of the thiophene ring, providing definitive C-H assignments. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands. researchgate.net A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹. Vibrations associated with the tetrazole ring (C=N and N=N stretches) typically occur in the 1400-1600 cm⁻¹ region. acgpubs.org Aromatic C-H stretching from the thiophene ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be seen just below 3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Carboxylic Acid C=O stretch 1700 - 1725 (strong)
Thiophene Aromatic C-H stretch ~3100
Methylene Aliphatic C-H stretch 2850 - 2960
Tetrazole Ring C=N / N=N stretch 1400 - 1600

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable structural information. wikipedia.org

A plausible fragmentation pathway could involve the initial loss of N₂ from the deprotonated molecular ion in negative ion mode, or the loss of the entire acetic acid group, leading to characteristic fragment ions that can be analyzed to piece together the structure. lifesciencesite.com

X-ray Diffraction for Solid-State Structural Determination

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional solid-state structure. This technique provides precise data on bond lengths, bond angles, and torsional angles within the molecule. mdpi.com

An X-ray crystallographic analysis of this compound would unequivocally confirm the connectivity of the thiophene, tetrazole, and acetic acid components. mdpi.com Furthermore, it would reveal the planarity of the ring systems and the conformation of the acetic acid side chain relative to the tetrazole ring. Crucially, this method also elucidates intermolecular interactions in the crystal lattice, such as hydrogen bonding patterns, which are expected to be prominent due to the presence of the carboxylic acid donor/acceptor group. mdpi.comasianpubs.org

Applications in Advanced Materials Science Research

Tetrazoles as Components in Energetic Materials Research

The high nitrogen content and large positive enthalpy of formation of the tetrazole ring are key features that make its derivatives attractive for the development of high-energy materials. researchgate.netresearchgate.net These materials are designed to release large amounts of energy upon decomposition, with the resulting formation of the highly stable dinitrogen molecule (N₂) being a primary driving force.

The fundamental design principle for nitrogen-rich energetic materials is to maximize the nitrogen content within the molecule, which generally correlates with a higher heat of formation and the generation of a large volume of gas upon detonation. researchgate.netunimi.it The tetrazole ring, with a nitrogen content of 80% by mass, is an excellent building block for this purpose. researchgate.net

Key design strategies in developing tetrazole-based energetic materials include:

Formation of Nitrogen-Rich Salts: The acidic nature of the tetrazole ring allows for the formation of salts with nitrogen-rich cations such as ammonium, hydrazinium, or aminoguanidinium. rsc.org This strategy increases the nitrogen content and can also be used to tune the sensitivity and thermal stability of the material. rsc.org

Linking of Heterocyclic Rings: Creating molecules with multiple linked heterocyclic rings, such as bistetrazoles, is a common approach to increase density and heat of formation. researchgate.net This can lead to materials with superior detonation performance. rsc.org

For (5-(3-Thienyl)tetrazol-1-yl)acetic acid, the tetrazole ring provides the essential high-nitrogen core. The thienyl substituent, a five-membered aromatic ring containing a sulfur atom, and the acetic acid group would influence the molecule's density, oxygen balance, and crystal packing, which are all critical parameters for an energetic material.

Computational chemistry, particularly using density functional theory (DFT), is a powerful tool for predicting the energetic properties of new molecules, guiding synthetic efforts toward the most promising candidates. researchgate.netunimi.it Key predicted properties include:

Enthalpy of Formation (ΔHf): This is a measure of the energy stored in a molecule. A higher positive enthalpy of formation generally indicates a more energetic material. Isodesmic reactions are often used in computational models to accurately calculate this value for tetrazole derivatives. researchgate.net

Density (ρ): The density of an energetic material is crucial as it directly impacts its detonation velocity and pressure. For instance, some energetic azoles have predicted densities greater than 1.83 g/cm³. researchgate.net

Detonation Velocity (D) and Pressure (P): These are key performance indicators for an explosive. The Kamlet-Jacobs equations are frequently used to estimate these properties based on the calculated enthalpy of formation and density. researchgate.net For example, some designed tetrazole derivatives show a predicted detonation velocity over 8 km/s and a detonation pressure of about 32 GPa. researchgate.net

While specific theoretical calculations for this compound are not available in the current literature, a hypothetical table of predicted properties can be constructed based on typical values for similar tetrazole derivatives.

PropertyPredicted Value Range for Tetrazole DerivativesSignificance
Enthalpy of Formation (ΔHf)+200 to +500 kJ/molHigher values indicate greater energy release.
Density (ρ)1.7 - 2.0 g/cm³Higher density improves detonation performance.
Detonation Velocity (D)8.0 - 9.5 km/sA measure of the speed of the detonation wave.
Detonation Pressure (P)30 - 40 GPaA measure of the explosive power.

Tetrazoles in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The tetrazole ring is a highly versatile ligand in coordination chemistry due to the presence of four nitrogen atoms, which can act as donor sites for metal ions. This allows for the formation of a wide array of coordination polymers and metal-organic frameworks (MOFs) with diverse structures and properties.

A multi-nucleating ligand is one that can bind to two or more metal centers simultaneously, leading to the formation of extended structures. Tetrazole derivatives are excellent examples of such ligands. rsc.org The deprotonated tetrazolate anion can coordinate to metal ions in various modes, including monodentate, bidentate (chelating or bridging), and even tridentate and tetradentate bridging. unimi.itarkat-usa.org

The compound this compound is a bifunctional ligand. It possesses the tetrazole ring with its multiple nitrogen donors and a carboxylic acid group, which can also coordinate to metal ions. This dual functionality allows it to act as a versatile linker in the construction of coordination polymers. The four nitrogen atoms of the tetrazole ring and the two oxygen atoms of the carboxylate group provide multiple potential binding sites for metal ions.

Functional GroupPotential Coordination ModesRole in Coordination Polymers
Tetrazole RingMonodentate, Bidentate (bridging), Tridentate (bridging)Forms bridges between metal centers, creating 1D, 2D, or 3D networks.
Carboxylic AcidMonodentate, Bidentate (chelating), Bidentate (bridging)Provides additional coordination sites and can influence the dimensionality of the framework.

The final structure of a coordination polymer or MOF is determined by a combination of factors, including the coordination geometry of the metal ion, the structure of the organic ligand, and the reaction conditions. The design of the ligand is therefore a critical aspect of controlling the final network architecture.

Key ligand design principles include:

Placement of Donor Atoms: The relative positions of the donor atoms in the ligand will dictate the possible coordination angles and the directionality of the linkages between metal centers. In this compound, the separation between the tetrazole ring and the carboxylic acid group by the methylene (B1212753) spacer provides flexibility.

Steric Hindrance: Bulky substituents on the ligand can influence which donor atoms are accessible for coordination and can control the dimensionality of the resulting framework. The thienyl group at the 5-position of the tetrazole ring would play such a steric role.

Electronic Effects: The electron-donating or -withdrawing nature of substituents can affect the affinity of the donor atoms for the metal ions. The sulfur atom in the thienyl ring could potentially influence the electronic properties of the tetrazole system.

Reaction Conditions: Factors such as pH, temperature, solvent, and the presence of co-ligands or specific counter-ions can be used to direct the self-assembly process towards a desired structure. rsc.org For example, pH can be used to activate or deactivate certain coordination modes of multidentate ligands. rsc.org

The formation of coordination polymers and MOFs is a self-assembly process, where the metal ions and organic ligands spontaneously organize into an ordered structure. rsc.org This process is typically carried out under solvothermal or hydrothermal conditions, where the reactants are heated in a sealed vessel. unimi.it

The diverse coordination modes of the tetrazole ring, combined with the additional binding site of the carboxylic acid group in this compound, would likely lead to the formation of a rich variety of self-assembled structures. Depending on the choice of metal ion and reaction conditions, one could envision the formation of:

1D Chains: Where the ligands bridge metal centers in a linear fashion.

2D Layers: Where the ligands connect metal centers to form sheet-like structures.

3D Frameworks: Where the ligands create a porous, three-dimensional network.

The potential for the thienyl group to participate in π-π stacking interactions could also play a role in stabilizing the resulting crystal structures.

Supramolecular Chemistry Involving Tetrazoles

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures from smaller molecular components. The tetrazole ring is an excellent building block for such assemblies due to its capacity for various intermolecular interactions.

The tetrazole ring is a potent hydrogen bond donor and acceptor, a feature that is central to its use in supramolecular chemistry. nih.govnih.gov The ring contains one acidic N-H proton and multiple basic nitrogen atoms, allowing for the formation of robust and directional hydrogen-bonded networks. nih.gov The acidic nature of the tetrazole proton (pKa ≈ 4.5-5) makes it a bioisostere of the carboxylic acid group, enhancing its ability to form strong hydrogen bonds. researchgate.netnih.gov

In a compound like this compound, both the tetrazole N-H and the carboxylic acid -OH group can act as hydrogen bond donors. The nitrogen atoms of the tetrazole ring and the carbonyl oxygen of the acetic acid group serve as hydrogen bond acceptors. nih.govnih.gov This multiplicity of donor and acceptor sites allows for the creation of complex and stable three-dimensional structures. figshare.com For instance, research on related tetrazole derivatives has shown that the nitrogen atoms at positions 2, 3, and 4 are the primary sites for hydrogen bonding. nih.govnih.gov The interaction of these sites with suitable partner molecules can lead to the self-assembly of predictable patterns, such as chains, sheets, or more intricate frameworks. The presence of the thienyl group can also influence these interactions through weaker C-H···N or C-H···O hydrogen bonds, further directing the supramolecular architecture.

Beyond hydrogen bonding, π-π stacking and hydrophobic interactions play a crucial role in the organization of tetrazole-based supramolecular assemblies. nih.gov The aromatic nature of both the tetrazole and the thienyl rings in this compound facilitates π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, contribute significantly to the stability of the resulting supramolecular structures. nih.govfigshare.com Studies have demonstrated that tetrazole rings can engage in stacking with other aromatic systems, often adopting parallel-displaced or T-shaped arrangements. nih.gov

The hydrophobic effect, driven by the tendency of nonpolar groups to aggregate in aqueous environments, also influences assembly. nih.govrsc.org While the acetic acid and tetrazole moieties are relatively polar, the thienyl group introduces a degree of hydrophobicity. In aqueous media, this can lead to the formation of structures where the hydrophobic thienyl groups are sequestered from the water, further stabilizing the assembly. nih.govrsc.org The interplay between directional hydrogen bonds, π-π stacking, and non-directional hydrophobic forces allows for fine control over the structure and properties of the resulting materials. nih.govrsc.org

Tetrazoles in Polymeric Materials and Electrolytes

The properties that make tetrazoles useful in supramolecular chemistry also lend themselves to applications in polymer science, particularly in the creation of functional polymers for electrolytes and gas capture.

Solid polymer electrolytes (SPEs) are a critical component of next-generation solid-state batteries, offering potential improvements in safety and energy density over traditional liquid electrolytes. mit.edu Tetrazole-containing polymers have emerged as promising candidates for SPEs. researchgate.netresearchgate.net The tetrazole unit, particularly when deprotonated to form a tetrazolate anion, is excellent at solvating cations like Li⁺, a key requirement for ionic conductivity. chemrxiv.org

In the context of a copolymer, a monomer derived from this compound could be incorporated into a polymer backbone. The resulting material would feature pendant tetrazole rings that can facilitate ion transport. researchgate.netmit.edu Research on N-alkylated tetrazole copolymers has shown that the introduction of these heterocycles can create materials with high ionic conductivity and good thermal stability (up to 160-195°C). researchgate.netresearchgate.net The acetic acid group provides a site for N-alkylation or for grafting onto a polymer chain. The mechanical properties of such polymers, like their rigidity or flexibility, can be tuned by adjusting the length and nature of the alkyl chains or the comonomer content in the copolymer. researchgate.net For instance, copolymers incorporating tetrazoles have achieved ionic conductivities on the order of 10⁻³ to 10⁻⁵ S/cm, demonstrating their potential for use in fuel cells and batteries. researchgate.netrsc.org

Table 1: Properties of Tetrazole-Based Copolymers for Electrolytes

Polymer System Thermal Stability Ionic Conductivity (Room Temp, Hydrated) Mechanical Properties Reference
StVTz-82 Stable up to 160°C 2.09 mS/cm More rigid researchgate.net
StVTz-82:sultone Stable up to 160°C 9.78 mS/cm Intermediate rigidity researchgate.net
StVTz-82:8C Stable up to 160°C Not specified Most flexible researchgate.net

Note: StVTz refers to styrene (B11656) and vinyltetrazole copolymers. The data is based on related systems, not specifically this compound.

Microporous organic polymers (MOPs) and metal-organic frameworks (MOFs) are materials characterized by a high surface area and a network of tiny pores, making them ideal for capturing and storing gases like carbon dioxide (CO₂). rsc.orgnih.gov Tetrazole-based ligands are highly effective in constructing these materials. rsc.org The nitrogen-rich tetrazole rings create pore surfaces with a high density of nucleophilic sites that exhibit a strong affinity for CO₂, leading to high selectivity for CO₂ over other gases like nitrogen (N₂) or methane (B114726) (CH₄). rsc.orgnih.gov

A molecule like this compound could serve as a building block (linker) for such porous materials. When incorporated into a polymer or MOF structure, the thienyl and tetrazole groups would form the porous framework, while the numerous nitrogen atoms would line the pores, acting as binding sites for CO₂. rsc.orgnih.gov Research on tetrazole-functionalized porous materials has demonstrated excellent CO₂ uptake capacities. For example, a tetrazole-viologen-based MOF showed a CO₂ uptake of 19.3 wt% at ambient temperature and pressure, with a very high calculated selectivity for CO₂ over N₂ (210.4:1). nih.gov Similarly, other porous organic polymers incorporating tetrazoles have shown capacities of up to 2.20 mmol/g. rsc.orglifechemicals.com

Table 2: CO₂ Adsorption Performance of Tetrazole-Based Porous Materials

Material Type CO₂ Uptake (at 1 bar) Selectivity (Calculated) Key Feature Reference
Tetrazole-Viologen MOF 19.3 wt% (298 K) CO₂/N₂: 210.4:1 Flexible framework, high density of free N atoms nih.gov
Cu-based MOF (from 2-(1H-tetrazol-5-yl)pyrimidine) Not specified High CO₂ selectivity High density of free nucleophilic N atoms rsc.org
Hyper-crosslinked Polymers (general) Up to 2.20 mmol/g (298 K) Not specified High surface area, tunable affinity rsc.org

Note: The data represents the performance of various tetrazole-containing porous materials, illustrating the potential of this functional group.

Catalytic Applications of Tetrazole Derivatives

The structural and electronic properties of tetrazoles also make them suitable for a variety of catalytic applications. researchgate.net They can act as ligands in coordination chemistry, as organocatalysts, or as components of larger catalytic systems like MOFs. lifechemicals.comresearchgate.netmdpi.com The ability of the four nitrogen atoms in the tetrazole ring to coordinate with metal ions is a key feature, allowing them to modify the reactivity and selectivity of metal centers in a catalyst. researchgate.netmdpi.com

Derivatives of this compound could be employed as ligands for transition metal catalysts. The tetrazole ring, the sulfur atom in the thienyl group, and the carboxylate group could all coordinate to a metal center, creating a stable complex. Such complexes have been explored for various organic transformations. Furthermore, chiral tetrazoles have been used as asymmetric catalysts. lifechemicals.com In recent years, nanomaterials functionalized with tetrazole derivatives have been developed as highly efficient and reusable catalysts for the synthesis of other organic molecules. nih.gov The high surface area of the nanomaterial combined with the catalytic activity of the tetrazole moiety leads to enhanced performance. nih.gov The versatility of the tetrazole ring ensures its continued exploration in the design of new and efficient catalytic systems. researchgate.net

Tetrazoles as Ligands in Heterogeneous and Homogeneous Catalytic Systems

The field of catalysis has seen a growing interest in tetrazoles and their derivatives as versatile ligands for both heterogeneous and homogeneous catalytic systems. researchgate.net The unique structure of the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, provides multiple coordination sites. researchgate.netacs.org This abundance of nitrogen atoms with non-bonding electron pairs makes tetrazoles effective chelating agents for metal ions, a crucial characteristic for designing catalysts. researchgate.netacs.org

In homogeneous catalysis , tetrazole-based ligands have been instrumental in creating soluble metal complexes. While homogeneous catalysts offer the advantage of tailored performance through strategic metal-ligand design, they often face challenges with stability, recovery, and reusability. acs.org Tetrazole derivatives can be functionalized to create ligands that form stable complexes with various transition metals, such as copper(I), influencing the electrochemical and photophysical properties of the resulting catalysts. nih.gov For instance, α-ferrocenyl-alkyl amines containing a tetrazole moiety are noted as important ligands in asymmetric catalysis. acs.org The structure of these tetrazole-based ligands is critical as they can modify the reactivity and selectivity of the metal centers in the catalyst. researchgate.net

In the realm of heterogeneous catalysis , tetrazoles are used to functionalize solid supports, including nanoparticles, to create robust and recyclable catalysts. rsc.org The development of heterogeneous catalysts is driven by the need to overcome the separation difficulties associated with homogeneous systems. acs.org Nanomaterials, with their high surface-area-to-volume ratio, have emerged as highly efficient supports, and their surface modification with tetrazole-based ligands enhances catalytic activity and stability. researchgate.netrsc.org Magnetic nanoparticles are particularly advantageous as catalyst supports because they can be easily separated from the reaction mixture using an external magnet, allowing for multiple reuse cycles without a significant drop in catalytic activity. rsc.orgbiolmolchem.com The tetrazole group, often used as a ligand in coordination chemistry, is an ideal candidate for such applications. researchgate.net Research has demonstrated the use of various heterogeneous catalysts, such as nano-silica melamine (B1676169) trisulfonic acid and copper Schiff-base complexes on magnetic MCM-41, for the synthesis of 5-substituted-1H-tetrazoles, highlighting the synergy between the tetrazole ring and the catalytic support. rsc.orgresearchgate.net

The compound this compound, with its tetrazole ring, thiophene (B33073) group, and acetic acid functional group, possesses the key structural features to act as a versatile ligand in both catalytic domains. The tetrazole and acetate (B1210297) groups offer multiple coordination points for metal centers, suggesting its potential in creating novel catalysts.

Role of the Tetrazole Moiety in Modifying Reactivity and Selectivity in Catalysis

The tetrazole moiety plays a significant role in modulating the reactivity and selectivity of catalytic systems. researchgate.net Its electronic properties and coordination behavior directly influence the performance of the metal center to which it is bound.

The primary function of the tetrazole ring in catalysis is its ability to act as a strong electron-withdrawing group and a versatile coordinating ligand. In metal-catalyzed reactions, such as the cycloaddition of nitriles with azides to form other tetrazoles, the metal catalyst activates the cyano group through a coordinative interaction. nih.gov The tetrazole ligand, in turn, influences the electronic environment of the metal center, thereby affecting its ability to activate substrates.

The structural arrangement of the four nitrogen atoms in the tetrazole ring allows for multiple modes of coordination. researchgate.net It can act as a metal chelator, sometimes mimicking the behavior of a carboxylate group. acs.orgnih.gov X-ray crystallography studies of enzymes have shown that a tetrazole moiety can interact directly with zinc atoms in an active site, replacing a metal-bound water molecule and forming several hydrogen bonds with the receptor. acs.orgnih.gov This strong and specific binding is crucial for selectivity. The ability of the four nitrogen atoms' σ-lone pairs to participate in an extended hydrogen-bonding network further stabilizes the transition state, guiding the reaction toward a specific outcome. acs.org

In heteroleptic copper(I) complexes, for example, the choice of tetrazole-based ligands alongside phosphine (B1218219) co-ligands has been shown to influence the resulting structure (monomer vs. dimer), which has profound effects on the material's photophysical properties. nih.gov This demonstrates that the tetrazole ligand is not merely a passive component but an active participant in defining the catalyst's structural and, consequently, its functional characteristics. The steric and electronic properties of substituents on the tetrazole ring, such as the 3-thienyl and acetic acid groups in this compound, would further fine-tune these interactions, offering a pathway to design catalysts with tailored reactivity and selectivity for specific organic transformations.

Table of Mentioned Compounds

Compound Name Synonym(s) Molecular Formula
This compound C₇H₆N₄O₂S
2-[5-(thiophen-3-yl)-2h-1,2,3,4-tetrazol-2-yl]acetic acid 2-(5-thiophen-3-yltetrazol-2-yl)acetic acid C₇H₆N₄O₂S
1H-Tetrazole-5-acetic acid 2-(1H-1,2,3,4-Tetrazol-5-yl)acetic acid C₃H₄N₄O₂

Future Research Directions in 5 3 Thienyl Tetrazol 1 Yl Acetic Acid Chemistry

Development of Novel and Environmentally Benign Synthetic Methodologies

The synthesis of tetrazole derivatives has traditionally involved methods that can be hazardous and environmentally taxing. Future research will undoubtedly focus on developing greener, more efficient synthetic routes to (5-(3-Thienyl)tetrazol-1-yl)acetic acid. This involves moving away from toxic reagents and harsh reaction conditions towards more sustainable chemical practices.

Key areas for development include:

Multicomponent Reactions (MCRs): These reactions offer significant advantages by combining multiple starting materials in a single step, which increases efficiency and reduces waste. nih.gov The application of MCRs, such as the Ugi or Passerini reactions, could provide a direct and atom-economical pathway to complex tetrazole structures, including the target molecule. nih.gov

Nanocatalysis: The use of nanomaterials as catalysts is a rapidly growing field in green chemistry. rsc.org Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced catalytic activity, and their heterogeneity allows for easy recovery and reuse. rsc.org Research into custom-designed nanocatalysts, such as those based on magnetic nanoparticles or functionalized carbon materials, could lead to high-yield synthesis of this compound under mild conditions. rsc.org

Flow Chemistry and Microwave-Assisted Synthesis: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product purity. Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes. organic-chemistry.org Applying these technologies to the [2+3] cycloaddition of an azide (B81097) with the corresponding thienyl-nitrile precursor represents a promising avenue for efficient and scalable production. organic-chemistry.orgunimi.it

Organocatalysis: The use of small organic molecules as catalysts, such as L-proline, presents an environmentally benign and cost-effective alternative to metal-based catalysts. organic-chemistry.org These catalysts are often less sensitive to air and moisture, simplifying experimental procedures. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Tetrazole Derivatives

Methodology Advantages Potential Application to this compound Key Research Focus
Multicomponent Reactions (MCRs) High atom economy, simplicity, reduced waste, operational simplicity. nih.gov Direct synthesis from simple precursors in a single pot. Designing novel MCRs that incorporate the thienyl and acetic acid functionalities.
Nanocatalysis High efficiency, reusability, mild reaction conditions, environmentally friendly. rsc.org Catalyzing the cycloaddition step using recoverable nanocatalysts. Development of specific nanocatalysts (e.g., supported metal or metal oxide nanoparticles) for improved yield and selectivity.
Microwave-Assisted Synthesis Significantly reduced reaction times, improved yields, uniform heating. organic-chemistry.org Acceleration of the key tetrazole ring formation step. Optimization of microwave parameters (power, temperature, time) for the specific substrate.
Organocatalysis Metal-free, low toxicity, cost-effective, environmentally benign. organic-chemistry.org Use of catalysts like L-proline for the cycloaddition reaction. Screening and development of more efficient organocatalysts for tetrazole synthesis.

Advanced Computational Modeling for Structure-Property Relationship Elucidation

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. For this compound, advanced computational modeling will be crucial for understanding its complex structure-property relationships, thereby accelerating its development for specific applications.

Future research in this area should focus on:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to accurately predict the molecule's electronic structure, vibrational frequencies, and geometric parameters. This allows for the determination of properties such as chemical reactivity, electronic transitions, and the relative stability of different tautomers or conformers. researchgate.net The dihedral angle between the planar tetrazole ring and the thiophene (B33073) ring is a key structural parameter that influences electronic conjugation and can be precisely modeled. nih.gov

Molecular Docking and Pharmacophore Modeling: In the context of medicinal chemistry, computational docking can predict the binding affinity and mode of interaction of this compound with biological targets like enzymes or receptors. researchgate.net Pharmacophore modeling can identify the essential structural features responsible for its biological activity, guiding the design of more potent analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate the structural features of a series of related thienyl-tetrazole derivatives with their observed biological activity or material properties. This enables the predictive design of new compounds with enhanced characteristics.

Simulations of Condensed-Phase Behavior: Molecular dynamics (MD) simulations can be employed to understand how molecules of this compound interact with each other and with solvent molecules in the solid state or in solution. This is vital for predicting crystal packing, solubility, and the self-assembly of larger structures.

Exploration of New Coordination Modes and Architectures in Material Design

The this compound ligand is an excellent candidate for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) due to its multiple potential coordination sites: the four nitrogen atoms of the tetrazole ring and the two oxygen atoms of the carboxylate group. unimi.it The deprotonated tetrazolate ring alone can act as a versatile linker, bridging multiple metal centers. unimi.it

Future investigations should explore:

Systematic Coordination Chemistry: A systematic study involving a wide range of metal ions (e.g., transition metals, lanthanides) will reveal the full scope of coordination modes (monodentate, bidentate chelation, bridging) that the ligand can adopt. The interplay between the hard carboxylate donor and the borderline tetrazole nitrogen donors can lead to heterofunctional coordination and novel structural motifs.

Control of Dimensionality: By carefully selecting metal ions with specific coordination geometries, auxiliary ligands, and reaction conditions (e.g., temperature, solvents), it will be possible to control the self-assembly process to target specific architectures, from discrete molecular complexes to 1D chains, 2D layers, and 3D frameworks. unimi.it

Heterometallic and Mixed-Ligand Systems: The introduction of a second metal ion or a secondary organic linker into the system could lead to the formation of heterometallic or mixed-ligand frameworks. These materials often exhibit properties that are not accessible in their homometallic or single-ligand counterparts, such as enhanced porosity or unique catalytic activity.

Table 2: Potential Coordination Sites and Resulting Architectures

Coordinating Group(s) Potential Coordination Mode Possible Resulting Architecture
Carboxylate (-COOH) Monodentate, Bidentate (chelating or bridging) Discrete complexes, 1D "paddle-wheel" chains
Tetrazole (CN4) Monodentate (via N1, N2, or N4), Bridging (e.g., µ-κN2:κN3) unimi.it 1D chains, 2D layers
Carboxylate + Tetrazole Bridging, Chelating & Bridging 2D layers, 3D Metal-Organic Frameworks (MOFs)

Integration into Emerging Functional Materials with Tailored Properties

The unique combination of a π-conjugated thiophene system, a nitrogen-rich and highly stable tetrazole ring, and a versatile carboxylic acid linker makes this compound a promising building block for a new generation of functional materials.

Promising areas for future research include:

Luminescent Materials: Many coordination polymers constructed from aromatic heterocyclic ligands exhibit strong luminescence. unimi.it MOFs based on this ligand could function as chemical sensors, where the luminescence is quenched or enhanced upon interaction with specific analytes. They could also find applications in solid-state lighting and displays.

Porous Materials for Gas Storage and Separation: By creating MOFs with permanent porosity, it is possible to develop materials for the selective capture and storage of gases like CO₂ or H₂. lifechemicals.com The specific chemical nature of the thiophene and tetrazole moieties lining the pores could be tuned to create selective binding sites for target gas molecules.

Energetic Materials: Tetrazole-based compounds are known for their high nitrogen content and large positive heats of formation, making them candidates for high-energy-density materials. acs.org While the acetic acid group may temper this, the core structure could be modified to develop novel, stable energetic materials or gas-generating agents for applications like automotive airbags. acs.org

Functional Polymers: The carboxylic acid group provides a handle for covalently incorporating the thienyl-tetrazole unit into polymer backbones or as pendant groups. The resulting polymers could possess tailored optical, electronic, or thermal properties, with potential applications in organic electronics or as advanced coatings. lifechemicals.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.